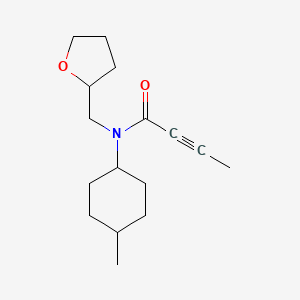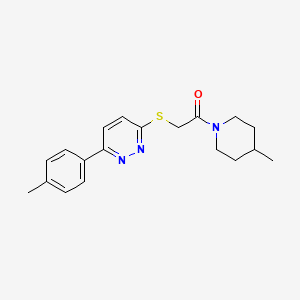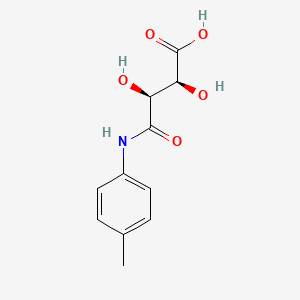
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
Biological Activities and Chemical Properties
Antifungal, Antibacterial, Antioxidant, and Cytotoxic Activities : Metabolites from the endophytic fungus Botryosphaeria dothidea, isolated from Melia azedarach, demonstrated significant antimicrobial, antioxidant, and cytotoxicity activities. These findings suggest the potential of such compounds, including similar structures to N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide, in developing new therapeutic agents (Xiao et al., 2014).
Pharmacokinetic and Metabolic Profiling : Studies on selective androgen receptor modulators (SARMs) provide insights into the pharmacokinetics and metabolism of compounds with similar structures to N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide, highlighting the importance of understanding molecular properties for developing therapeutic agents (Wu et al., 2006).
Synthesis and Biological Activity : The synthesis and confirmation of the structure of novel compounds through techniques like X-ray diffraction and their biological activity, such as antimicrobial effects, underscore the relevance of chemical synthesis in discovering potential pharmacological agents (Bai et al., 2012).
Toxicokinetic and Analytical Toxicology : Research on novel NBOMe derivatives, including toxicokinetic studies and analytical toxicology, reveals the complexity of metabolizing such compounds and the challenge in detecting them in biological matrices. This research underscores the importance of comprehensive studies for the safe application of new psychoactive substances (Richter et al., 2019).
Antioxidant and Anticancer Activity : The discovery of novel derivatives with antioxidant and anticancer activities highlights the potential of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide related compounds in medical research and treatment strategies (Tumosienė et al., 2020).
Propiedades
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-24-18-9-6-15(7-10-18)8-11-19(22)21-14-20(23)12-16-4-2-3-5-17(16)13-20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVBCBFZIFRWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)






![N-(2,4-difluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2665305.png)

![1-Benzyl-3-[(4-methylphenyl)methylsulfanyl]indole](/img/structure/B2665308.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2665310.png)